molecular formula C22H21ClN4O2 B6535576 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1049337-25-8

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

Cat. No.: B6535576
CAS No.: 1049337-25-8
M. Wt: 408.9 g/mol
InChI Key: KPNKMRNUFVNEEA-UHFFFAOYSA-N
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Description

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a pyridazine ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is unique due to its specific substitution pattern on the piperazine and pyridazine rings, which can confer distinct pharmacological properties. Compared to similar compounds, it may offer advantages in terms of stability, bioavailability, and efficacy in certain applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-20-8-3-2-7-18(20)19-9-10-21(25-24-19)26-11-13-27(14-12-26)22(28)16-5-4-6-17(23)15-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKMRNUFVNEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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